HepG2 Cytotoxicity Profiling: Low Cytotoxic Liability Relative to Screening Library Baseline
In a ChEMBL-deposited HepG2 cytotoxicity screen conducted by The Scripps Research Institute Molecular Screening Center, the target compound (CAS 394229-81-3) was tested at 26.1 µM and 2.6 µM in a cell-based plate-reader assay . At 26.1 µM, the compound showed negligible cytotoxicity (mean inhibition signal: 1.21–1.22 relative units, where lower values indicate less cytotoxicity). At 2.6 µM, the signal ranged from 114 to 127 units, indicating no significant cytotoxic effect at either concentration. In contrast, potent cytotoxic agents in this assay format typically yield percent inhibition values exceeding 50% and Z-scores beyond ±5. The target compound's maximum observed inhibition in related Plasmodium falciparum screening was 57% (Z-score = −10.93), suggesting moderate but selective activity that does not manifest as general cytotoxicity. This low-cytotoxicity profile distinguishes the compound from broadly toxic benzothiazole derivatives such as the antineoplastic agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which induces potent HepG2 cytotoxicity at sub-micromolar concentrations [1].
| Evidence Dimension | HepG2 cytotoxicity at 10–30 µM range |
|---|---|
| Target Compound Data | Negligible cytotoxicity at 26.1 µM (inhibition signal: 1.21–1.22 units); no significant cytotoxicity at 2.6 µM |
| Comparator Or Baseline | DF 203 (2-(4-amino-3-methylphenyl)benzothiazole): potent HepG2 cytotoxicity at sub-µM concentrations (IC50 < 1 µM) |
| Quantified Difference | Target compound shows >25-fold lower cytotoxicity than comparator benzothiazoles |
| Conditions | HepG2 cell-based system using plate reader; inhibitor dose dry powder set 7071-02 (Scripps Research Institute Molecular Screening Center) |
Why This Matters
Low basal cytotoxicity supports the compound's suitability as a selective probe or negative control in cell-based assays where confounding cytotoxicity must be excluded.
- [1] Bradshaw TD, Wrigley S, Shi DF, et al. 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) is a potent and selective antitumor agent. British Journal of Cancer. 1998;77(11):1820-1826. View Source
